(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The synthetic route typically starts with the protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl groups, respectively. The key steps include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with a thiol-containing compound using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Chemical Reactions Analysis
(S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride.
Substitution: The tert-butyl and tert-butoxy groups can be substituted under specific conditions, such as using strong acids or bases.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s bulky tert-butyl groups can interfere with protein-protein interactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate include other tert-butyl and tert-butoxy-containing amino acids and peptides. These compounds share similar chemical properties but differ in their specific functional groups and overall structure. For example, tert-butyl carbamate and tert-butyl glycine are structurally related but lack the thiol group present in the target compound .
Properties
Molecular Formula |
C21H38N2O7S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H38N2O7S/c1-19(2,3)28-16(25)13(23-18(27)30-21(7,8)9)10-11-15(24)22-14(12-31)17(26)29-20(4,5)6/h13-14,31H,10-12H2,1-9H3,(H,22,24)(H,23,27)/t13-,14-/m0/s1 |
InChI Key |
FTEGBOMWHBCDOI-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NC(CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.